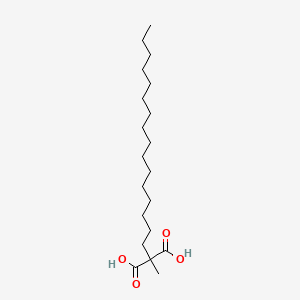

Carboxy-methylstearic acid

Description

Properties

IUPAC Name |

2-hexadecyl-2-methylpropanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2,18(21)22)19(23)24/h3-17H2,1-2H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLVXKHDNXWWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286908 | |

| Record name | 2-Hexadecyl-2-methylpropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-66-8 | |

| Record name | 2-Hexadecyl-2-methylpropanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4371-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexadecyl-2-methylpropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexadecyl-2-methyl-1,3-propanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Carboxy Methylstearic Acid Analogues

Chemical Synthesis Approaches for Branched-Chain Fatty Acids with Additional Carboxyl Functionalities

Traditional organic synthesis provides a powerful toolkit for the de novo construction of modified fatty acids. The key challenges lie in achieving precise control over the position (regioselectivity) and three-dimensional orientation (stereoselectivity) of the introduced functional groups along the stearic acid backbone.

Regioselective Functionalization Strategies for Stearic Acid Backbones

Achieving regioselectivity on a long, unactivated hydrocarbon chain like that of stearic acid is a significant synthetic challenge. Strategies often rely on introducing functionality at a specific position that can then be elaborated. One prominent approach involves the functionalization of unsaturated precursors, such as oleic acid (an 18-carbon monounsaturated fatty acid). The double bond provides a reactive handle for various chemical transformations.

For instance, isomerizing carbonylation reactions can be used to introduce a carboxyl group at a specific position. In this process, a catalyst, typically a palladium complex, facilitates the migration of the double bond along the alkyl chain and subsequent carbonylation, preferentially at the terminal position to yield an α,ω-dicarboxylic acid. acs.orgkaust.edu.sa This method allows for the conversion of internally unsaturated fatty acids into valuable linear dicarboxylic acids with high selectivity. acs.org While this directly produces a dicarboxylic acid, the principle of using a double bond as a directing group is fundamental for regioselective functionalization of the stearic acid backbone.

Controlled Carboxylation Reactions in Organic Synthesis

Controlled carboxylation involves the direct introduction of a carboxylic acid group (-COOH) onto the fatty acid skeleton. A key method for converting unsaturated fatty acids into dicarboxylic acids is through isomerizing hydroxycarbonylation. This reaction uses water as a nucleophile in a carbonylation process, which can directly form carboxylic acids. acs.org Palladium complexes bearing sterically demanding diphosphine ligands have demonstrated high activity and selectivity in these reactions. acs.org

Another approach involves the catalytic decarboxylation of fatty acids to produce hydrocarbons, a reaction that highlights the manipulation of the carboxyl group. acs.org While this is the reverse of carboxylation, understanding these mechanisms is crucial for developing controlled carboxylation processes. The synthesis of dicarboxylic acids from unsaturated fatty acids like oleic acid can achieve high turnover numbers and selectivities for the desired linear product, demonstrating a high degree of control over the carboxylation reaction. kaust.edu.sa

Stereoselective Methylation Techniques for Long-Chain Fatty Acids

Introducing a methyl group with a specific stereochemistry onto a long-chain fatty acid is essential for synthesizing specific isomers of methyl-stearic acid. In chemical synthesis, this often involves the use of chiral auxiliaries or stereoselective catalysts. While many methylation procedures are aimed at producing fatty acid methyl esters (FAMEs) for analytical purposes, such as gas chromatography, by converting the existing carboxyl group into an ester, nih.govkoreascience.krnih.govsigmaaldrich.com the introduction of a methyl branch onto the carbon chain requires different strategies.

These synthetic routes may involve multi-step processes starting from smaller, chiral building blocks that are then assembled to form the final long-chain fatty acid. The principles of stereoselective synthesis, while not widely reported specifically for stearic acid methylation, are well-established in organic chemistry and would be applied to create specific stereoisomers of a methyl-branched fatty acid.

Chemoenzymatic and Biocatalytic Synthesis Routes for Carboxy-Methylstearic Acid Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. By harnessing the power of enzymes and whole microbial cells, it is possible to perform complex modifications on fatty acid molecules under mild conditions.

Engineered Enzyme Systems for Tailored Fatty Acid Modification

The modification of fatty acids can be achieved with high precision by using engineered enzymes. Key enzyme classes involved include fatty acid synthases (FASs), methyltransferases, and carboxylases. nih.govnih.govnih.govmdpi.com

Fatty Acid Synthases (FASs): These complex enzymes are responsible for the biosynthesis of fatty acids. nih.govwikipedia.org Normally, FAS uses acetyl-CoA and malonyl-CoA as building blocks to create straight-chain fatty acids like palmitic acid. nih.govnih.gov However, FAS systems are known to be promiscuous and can accept alternative substrates. By supplying methylmalonyl-CoA instead of malonyl-CoA, FAS can incorporate methyl branches into the growing fatty acid chain. nih.govnih.gov Metabolic engineering strategies can be employed to increase the intracellular availability of these alternative precursors and express FAS variants with altered substrate specificity to produce tailored, methyl-branched fatty acids. mdpi.comnih.gov

Methyltransferases: These enzymes catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a substrate. nih.gov While often associated with the methylation of hydroxyl or amino groups, specific methyltransferases can act on carbon atoms, offering a direct route to methyl-branched structures. Engineering these enzymes could provide a pathway for the specific methylation of a fatty acid backbone.

Carboxylases: These enzymes introduce a carboxyl group into a molecule. Acetyl-CoA carboxylase (ACC) is a prime example, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid synthesis. nih.govmdpi.comnih.govresearchgate.net While ACC's natural role is to produce the extender unit for FAS, other carboxylases exist that act on different substrates. For instance, propionyl-CoA carboxylase carboxylates propionyl-CoA to form methylmalonyl-CoA. wikipedia.org Discovering or engineering a carboxylase that can directly add a carboxyl group to a specific position on the stearic acid chain is a key goal in biocatalytic synthesis.

The following table summarizes the roles of these key enzyme systems in fatty acid modification.

| Enzyme System | Natural Function | Engineered Application for Fatty Acid Modification |

| Fatty Acid Synthase (FAS) | Synthesizes straight-chain fatty acids from acetyl-CoA and malonyl-CoA. wikipedia.org | Utilizes alternative extender units like methylmalonyl-CoA to produce methyl-branched fatty acids. nih.govnih.gov Can be modified to alter chain length specificity. mdpi.com |

| Methyltransferases | Transfer of a methyl group from a donor (e.g., SAM) to various substrates. nih.gov | Targeted methylation of the fatty acid backbone to create specific branched isomers. |

| Carboxylases (e.g., ACC) | Catalyze the addition of a carboxyl group (e.g., conversion of acetyl-CoA to malonyl-CoA). nih.gov | Direct carboxylation of the fatty acid chain at a specific position to create dicarboxylic acids or other carboxylated analogues. |

Whole-Cell Biotransformation Strategies for Novel Fatty Acid Production

Whole-cell biotransformation utilizes entire microorganisms, such as Escherichia coli or yeast, as cellular factories to produce desired chemicals. nih.govacs.orgrsc.org These cells are metabolically engineered to express a heterologous pathway or overexpress native enzymes to convert a simple starting material into a complex product.

For the production of novel fatty acids, this strategy involves engineering a host organism to perform multiple enzymatic steps in a cascade. rsc.org For example, a recombinant E. coli strain could be engineered to express:

A specific fatty acid synthase that produces a methyl-stearic acid.

A cytochrome P450 monooxygenase or other hydroxylase that introduces a hydroxyl group at a specific position on the methyl-stearic acid.

A series of alcohol and aldehyde dehydrogenases to oxidize the terminal hydroxyl group to a carboxylic acid, resulting in a this compound.

This approach has been successfully used to convert renewable oils and fatty acids into industrially relevant C9 chemicals like n-nonanoic acid and azelaic acid (1,9-nonanedioic acid). nih.govresearchgate.net These processes often involve a combination of enzymes expressed in a recombinant host, demonstrating the power of designing and engineering whole-cell biocatalytic cascades for fatty acid valorization. acs.orgrsc.org

The following table provides examples of whole-cell biotransformation systems for producing modified fatty acids.

| Host Organism | Engineered Pathway | Starting Material | Product(s) |

| Escherichia coli | Lipase, Oleate hydratase, Alcohol dehydrogenase, Baeyer-Villiger monooxygenase, Aldehyde dehydrogenase. nih.gov | Olive oil, Soybean oil | n-Nonanoic acid, 9-hydroxynonanoic acid, Azelaic acid (1,9-nonanedioic acid). nih.gov |

| Escherichia coli | Oleate hydratase from Stenotrophomonas maltophilia. acs.org | Oleic acid, Linoleic acid | 10-hydroxyoctadecanoic acid, 10-hydroxyoctadec-12-enoic acid. acs.org |

| Saccharomyces cerevisiae | Overexpression of acetyl-CoA and malonyl-CoA synthesis pathways, modified FAS. oup.comnih.gov | Glucose | Increased yields of free fatty acids with tailored chain lengths. oup.com |

Preparation of Labeled this compound Analogues for Mechanistic Studies

The elucidation of metabolic pathways, reaction mechanisms, and the transport of fatty acids within biological systems frequently employs the use of isotopically labeled analogues. The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or radioactive isotopes like carbon-11 (B1219553) (¹¹C) into the molecular structure of this compound allows for its detection and tracking in complex biological matrices. These labeled compounds are indispensable tools in absorption, distribution, metabolism, and excretion (ADME) studies. chemrxiv.org The synthesis of such labeled analogues requires specific chemical strategies to introduce the isotope at a desired, stable position within the molecule.

One common approach for the synthesis of isotopically labeled saturated fatty acids involves the copper-catalyzed coupling of an ω-bromo acid with an isotopically labeled Grignard reagent. researchgate.net This method offers flexibility in the placement of the isotopic label within the fatty acid chain. researchgate.net For instance, to prepare a this compound analogue labeled with deuterium at a specific position in the alkyl chain, a corresponding deuterated alcohol would first be synthesized. This can be achieved by the reduction of a methyl ester with a deuterating agent like lithium aluminum deuteride. researchgate.net The resulting deuterated alcohol is then converted to a bromide, which is subsequently used to form a Grignard reagent. The final step involves the coupling of this Grignard reagent with an appropriate ω-bromo acid derivative in the presence of a copper catalyst to yield the desired labeled fatty acid. researchgate.net

Another strategy focuses on the late-stage deuteration of free carboxylic acids. This can be particularly useful for introducing deuterium at the β-C(sp³)–H position. chemrxiv.org This method utilizes a catalyst system that facilitates reversible C-H activation, allowing for the exchange of hydrogen with deuterium from a deuterated solvent. chemrxiv.org Such late-stage functionalization can be applied to complex molecules without the need for a multi-step synthesis. chemrxiv.org

For labeling the carboxylic acid group itself, methods involving ¹¹C-carbonylation have been developed. These processes can utilize [¹¹C]CO₂ or [¹¹C]CO as the source of the label. nih.gov An "in-loop" ¹¹C-carbonylation process has been described for the radiosynthesis of ¹¹C-carboxylic acids from halide precursors, which proceeds under mild conditions at room temperature. nih.gov This technique could be adapted to introduce a ¹¹C-carboxyl group into a precursor of this compound.

The following tables outline hypothetical synthetic schemes for the preparation of labeled this compound analogues based on established methodologies for other fatty acids.

Table 1: Hypothetical Synthesis of Deuterium-Labeled this compound

| Step | Description | Precursor | Reagents | Product |

| 1 | Reduction of Ester | Methyl 9-oxo-decanoate | Lithium aluminum deuteride | (1,1-d₂) 9-hydroxy-decanol |

| 2 | Bromination | (1,1-d₂) 9-hydroxy-decanol | Phosphorus tribromide | (1,1-d₂) 1-bromo-9-decanol |

| 3 | Grignard Formation | (1,1-d₂) 1-bromo-9-decanol | Magnesium turnings | (1,1-d₂) Decyl magnesium bromide |

| 4 | Copper-Catalyzed Coupling | 8-bromo-octanoic acid | (1,1-d₂) Decyl magnesium bromide, Copper catalyst | (9,9-d₂) this compound precursor |

Table 2: Hypothetical Synthesis of ¹¹C-Labeled this compound

| Step | Description | Precursor | Reagents | Product |

| 1 | Preparation of Grignard Reagent | 1-bromo-methyl-heptadecane | Magnesium turnings | Methyl-heptadecyl magnesium bromide |

| 2 | ¹¹C-Carbonylation | Methyl-heptadecyl magnesium bromide | [¹¹C]CO₂ | [¹¹C]this compound |

These labeled analogues of this compound, once synthesized, can be utilized in various mechanistic studies. For example, deuterium-labeled compounds are valuable in nuclear magnetic resonance (NMR) spectroscopy to study protein-ligand interactions and to determine the binding affinity of drugs to their target proteins. clearsynth.com Furthermore, the use of stable isotope-labeled fatty acids coupled with mass spectrometry allows for the tracing of their incorporation into complex lipids like phospholipids (B1166683), providing insights into lipid metabolism. nih.gov The development of these synthetic methodologies is crucial for advancing our understanding of the biochemical roles and mechanisms of action of modified fatty acids like this compound.

Biosynthetic Pathways and Metabolic Fates of Carboxy Methylstearic Acid in Biological Systems

Endogenous Pathways of Branched-Chain Fatty Acid Biosynthesis (e.g., Tuberculostearic Acid Precedents in Mycobacterium spp. and Streptomyces)

Branched-chain fatty acids (BCFAs) are commonly found in Gram-positive bacteria, such as Mycobacterium and Streptomyces, where they are integral components of the cell membrane. acs.org The biosynthesis of these fatty acids follows a pathway that shares similarities with straight-chain fatty acid synthesis but with key differences in the initiation and modification steps.

Initiation via Branched-Chain Alpha-Keto Acid Decarboxylase (BCKA) Derived Primers

The synthesis of branched-chain fatty acids is initiated using primers derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. wikipedia.orgnih.gov An essential enzyme in this process is the branched-chain α-keto acid dehydrogenase complex (BCKDC), which catalyzes the oxidative decarboxylation of the α-keto acids formed from the deamination of these amino acids. wikipedia.orgfrontiersin.org This reaction produces short, branched-chain acyl-CoA primers such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA. wikipedia.org

The specificity of the β-ketoacyl-acyl carrier protein synthase III (KASIII) determines which primers are utilized, thereby dictating the type of fatty acid produced. nih.gov In organisms that produce BCFAs, the KASIII enzyme exhibits relaxed specificity, allowing it to use both straight-chain and branched-chain acyl-CoA primers. nih.gov The activity of the branched-chain α-keto acid decarboxylase (BCKA) is significantly higher with branched-chain α-keto acid substrates, ensuring the efficient production of the necessary primers for BCFA synthesis. wikipedia.orgnih.gov

Methyl Group Incorporation via S-Adenosyl-Methionine (SAM) Dependent Methyltransferases

A well-studied example of methyl group incorporation in fatty acid biosynthesis is the formation of tuberculostearic acid (10-methyloctadecanoic acid) in Mycobacterium species. nih.govasm.orgwikipedia.org This process involves the methylation of an oleic acid (a C18:1 unsaturated fatty acid) precursor already incorporated into a phospholipid. nih.govasm.org

The methyl group is donated by S-adenosyl-L-methionine (SAM), a universal methyl donor in biological systems. nih.govnih.govebi.ac.uk The reaction is catalyzed by a SAM-dependent methyltransferase. nih.govnih.gov In the case of tuberculostearic acid synthesis, this enzyme facilitates the transfer of a methyl group from SAM to the double bond of oleic acid. nih.govasm.org This mechanism highlights a post-synthesis modification of a fatty acid chain.

Carboxylation Events in Fatty Acid Metabolism and Elongation

Carboxylation reactions are fundamental to fatty acid metabolism, primarily in the context of chain elongation.

Role of Acetyl-CoA Carboxylase (ACC) in Malonyl-CoA Formation and Fatty Acid Synthesis

The initial and rate-limiting step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is catalyzed by acetyl-CoA carboxylase (ACC), a biotin-dependent enzyme. Malonyl-CoA serves as the two-carbon donor for the elongation of the growing fatty acid chain by the fatty acid synthase (FAS) system. wikipedia.org

Proposed Mechanisms for Secondary Carboxylation in Modified Fatty Acid Structures

While the primary carboxylation event in fatty acid metabolism is the formation of malonyl-CoA, the existence of dicarboxylic fatty acids suggests that secondary carboxylation events may occur. The precise mechanisms for such secondary carboxylations on a pre-existing fatty acid chain are not as well-defined as the action of ACC. Hypothetically, this could involve a carboxylase enzyme that recognizes a specific feature on a modified fatty acid, such as a methyl branch, and catalyzes the addition of a carboxyl group.

Hypothetical Biosynthetic Routes Leading to Carboxy-Methylstearic Acid Structures

Based on the established principles of branched-chain fatty acid synthesis and carboxylation, a hypothetical pathway for the biosynthesis of a this compound can be proposed.

One plausible route could begin with the synthesis of a methyl-branched stearic acid, similar to tuberculostearic acid. This would involve:

Initiation and Elongation: The fatty acid chain would be synthesized using the fatty acid synthase (FAS) system, potentially incorporating a branched-chain primer as described in section 3.1.1.

Methylation: A SAM-dependent methyltransferase would then introduce a methyl group onto the stearic acid backbone, likely at a specific position, guided by the enzyme's substrate specificity.

Following the formation of a methyl-stearic acid, a secondary carboxylation event would be required to introduce the second carboxyl group. This hypothetical step could involve a novel carboxylase that recognizes the methyl-stearic acid as its substrate. The position of this second carboxylation would be determined by the specificity of this putative enzyme.

An alternative hypothesis could involve the direct incorporation of a dicarboxylic acid precursor during fatty acid synthesis, although this is less precedented in known fatty acid biosynthetic pathways.

Table 1: Key Enzymes and Molecules in Fatty Acid Biosynthesis

| Enzyme/Molecule | Function | Reference |

|---|---|---|

| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) | Catalyzes the oxidative decarboxylation of branched-chain α-keto acids to produce primers for branched-chain fatty acid synthesis. | wikipedia.org, frontiersin.org |

| β-Ketoacyl-Acyl Carrier Protein Synthase III (KASIII) | Initiates fatty acid synthesis by condensing an acyl-CoA primer with malonyl-ACP. | nih.gov |

| S-Adenosyl-L-Methionine (SAM) | A universal methyl donor for various biological methylation reactions, including fatty acid modification. | nih.gov, nih.gov |

| SAM-dependent Methyltransferase | Catalyzes the transfer of a methyl group from SAM to a substrate, such as a fatty acid. | nih.gov, wikipedia.org |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the building block for fatty acid elongation. | wikipedia.org |

Catabolic Pathways and Degradation of this compound Analogues

The degradation of complex fatty acids such as this compound, which possesses both a methyl branch and a terminal carboxylic acid group, requires specialized enzymatic machinery beyond the standard mitochondrial beta-oxidation pathway. The catabolism of this molecule and its analogues can be understood by examining the established pathways for branched-chain and dicarboxylic fatty acids. These pathways, often involving different subcellular compartments like peroxisomes, have evolved to handle structural complexities that would otherwise impede energy extraction.

Elucidation of Beta-Oxidation Pathways for Branched and Dicarboxylic Fatty Acids

Standard beta-oxidation, the primary pathway for straight-chain fatty acid degradation, occurs in the mitochondria and systematically shortens fatty acyl-CoA molecules by two-carbon units, producing acetyl-CoA. nih.gov However, the presence of a methyl group on the carbon chain, as in a methylstearic acid analogue, can block this process if the branch is at an odd-numbered carbon, preventing the formation of a necessary double bond. nih.govyoutube.com Similarly, dicarboxylic acids, which have a carboxyl group at both ends of the aliphatic chain, are primarily metabolized through peroxisomal beta-oxidation. nih.govnih.gov

In mammals, beta-oxidation occurs in both mitochondria and peroxisomes, while in plants and most fungi, it is confined to peroxisomes. nih.gov Peroxisomal beta-oxidation is crucial for metabolizing substrates that are poorly handled by mitochondria, including very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. nih.govwikipedia.org Unlike mitochondrial beta-oxidation, the first step in the peroxisomal pathway is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, generating hydrogen peroxide (H₂O₂). nih.gov Furthermore, peroxisomal beta-oxidation is typically incomplete, shortening the fatty acid chain to a medium-chain length (like octanoyl-CoA), which is then transported to the mitochondria for complete oxidation. wikipedia.org

The degradation of odd-chain and branched-chain fatty acids via beta-oxidation yields not only acetyl-CoA but also propionyl-CoA in the final cycle. nih.govwikipedia.org This propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. wikipedia.org

| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |

| Primary Substrates | Straight-chain fatty acids (medium and long-chain) | Very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, dicarboxylic acids nih.govwikipedia.org |

| Location | Mitochondrial matrix nih.govmicrobenotes.com | Peroxisomes wikipedia.org |

| First Enzyme | Acyl-CoA Dehydrogenase libretexts.org | Acyl-CoA Oxidase nih.gov |

| Electron Acceptor | FAD wikipedia.org | O₂ (producing H₂O₂) nih.gov |

| Energy Coupling | Directly coupled to ATP synthesis via the electron transport chain wikipedia.org | Not directly coupled to ATP synthesis wikipedia.org |

| Extent of Oxidation | Complete breakdown to acetyl-CoA (or propionyl-CoA) nih.gov | Incomplete; chain-shortening to medium-chain fatty acids wikipedia.org |

Table 1: A comparative overview of mitochondrial and peroxisomal beta-oxidation pathways, highlighting the key differences in substrates, cellular location, and enzymatic processes relevant to the degradation of complex fatty acid analogues.

Alternative Degradative Routes for Complex Fatty Acid Structures

When beta-oxidation is sterically hindered or when the fatty acid structure is particularly complex, cells employ alternative degradative routes. The two primary alternative pathways are alpha-oxidation and omega-oxidation.

Alpha-Oxidation: This pathway is essential for the metabolism of fatty acids with a methyl group at the beta-carbon, such as phytanic acid. nih.govyoutube.com A branch at this position directly blocks the action of acyl-CoA dehydrogenase, halting beta-oxidation. youtube.com Alpha-oxidation circumvents this problem by removing a single carbon from the carboxyl end of the fatty acid. youtube.com The process is initiated by a hydroxylase that adds a hydroxyl group to the alpha-carbon, followed by its oxidation and subsequent decarboxylation. youtube.com This shortens the fatty acid by one carbon, effectively shifting the methyl group from the beta to the alpha position in the new, shorter acyl-CoA, which can then proceed through standard beta-oxidation. This entire process occurs within the peroxisomes. youtube.com

Omega-Oxidation: This pathway serves as a minor catabolic route for fatty acids but becomes significant when beta-oxidation is impaired. youtube.comnih.gov Omega-oxidation occurs in the endoplasmic reticulum and involves the oxidation of the methyl (omega) carbon at the opposite end of the fatty acid from the carboxyl group. youtube.comresearchgate.net A series of enzymatic reactions involving cytochrome P450 monooxygenases converts the terminal methyl group first into a hydroxyl group and then into a carboxylic acid. researchgate.net The resulting molecule is a dicarboxylic acid. nih.govresearchgate.net These dicarboxylic acids are then transported to peroxisomes where they can be degraded from either end via beta-oxidation. nih.govnih.gov This pathway can help alleviate the toxic accumulation of fatty acids when primary degradation routes are defective. nih.gov

| Pathway | Key Enzyme(s) | Substrate Example | Cellular Location | Primary Function |

| Alpha-Oxidation | Phytanoyl-CoA α-hydroxylase | Phytanic Acid youtube.com | Peroxisomes youtube.com | Removes a single carbon to bypass β-carbon branches, enabling subsequent beta-oxidation. youtube.com |

| Omega-Oxidation | Cytochrome P450 monooxygenase, Alcohol dehydrogenase, Aldehyde dehydrogenase | Long-chain fatty acids researchgate.net | Endoplasmic Reticulum researchgate.net | Oxidizes the terminal methyl group to form a dicarboxylic acid, providing an alternative substrate for peroxisomal beta-oxidation. nih.govresearchgate.net |

Table 2: Summary of alternative fatty acid degradation routes. These pathways are crucial for processing complex structures like branched-chain and dicarboxylic fatty acids, which are analogues of this compound.

Molecular Interactions and Mechanistic Roles of Carboxy Methylstearic Acid in Model Systems

Interactions with Biological Membranes and Lipid Bilayers

The introduction of both a methyl group and an additional carboxyl group to a stearic acid backbone would likely result in complex and unique interactions with biological membranes. The specific properties would be highly dependent on the precise location of these functional groups along the 18-carbon chain.

Impact on Membrane Structure and Phase Transitions

The structure of a lipid bilayer is sensitive to the shape and packing of its constituent fatty acids. fiveable.me A methyl branch introduces a steric hindrance that disrupts the orderly packing of the acyl chains. nih.govresearchgate.net This disruption generally leads to a decrease in the van der Waals interactions between adjacent lipid molecules, which would lower the main phase transition temperature (Tm) from a more ordered gel phase to a more fluid liquid-crystalline phase. fiveable.menih.govlibretexts.org The result is an increase in membrane fluidity. nih.govresearchgate.net

The presence of a second carboxyl group, depending on its location and the pH of the surrounding environment, could have a counteracting effect. If this carboxyl group resides near the primary carboxyl headgroup, it would increase the polarity of the headgroup region. At physiological pH, this group would be deprotonated, leading to increased electrostatic repulsion between lipid headgroups. This repulsion would favor a larger area per lipid molecule, further contributing to membrane fluidity. However, if the second carboxyl group were located along the acyl chain, its effects would be more complex, potentially altering the molecule's conformation and how it integrates into the bilayer.

Influence on Membrane Permeability and Dynamics

Membrane permeability is closely linked to the packing and fluidity of the lipid acyl chains. By creating packing defects, the methyl group in carboxy-methylstearic acid would be expected to increase the passive diffusion of water and small solutes across the membrane. researchgate.net However, some studies on polymethyl-branched fatty acids suggest they might decrease permeability by slowing down the conformational motion of the hydrophobic chains. researchgate.net

Positional Effects of Methyl and Carboxyl Substituents on Membrane Integration

Methyl Group Position: A methyl group near the carboxyl headgroup would have a different impact than one near the methyl terminus of the acyl chain. Branching near the end of the chain (iso and anteiso forms) is known to significantly increase membrane fluidity. researchgate.net A methyl group in the middle of the chain would create a more pronounced kink, disrupting packing in the core of the bilayer. nih.gov

Carboxyl Group Position: A second carboxyl group near the primary one would create a dicarboxylic acid headgroup. Such molecules, depending on the spacing between the carboxyl groups, can stabilize membranes. nih.govwalshmedicalmedia.com If this group were at the opposite end of the chain (a long-chain dicarboxylic acid), the molecule could adopt a U-shaped conformation, potentially spanning both leaflets of the membrane or inducing significant curvature stress. nih.gov The protonation state of this second carboxyl group, governed by its pKa and the local environment, would be a key determinant of its interaction with the membrane. nih.gov

The relative positions of the methyl and carboxyl groups would lead to a wide range of possible molecular shapes, each with a unique effect on membrane structure and properties. Without specific experimental data for this compound, these effects remain speculative.

Enzyme-Ligand Interactions and Modulatory Activities

The unique structure of this compound suggests it would have distinct interactions with enzymes involved in fatty acid metabolism.

Substrate Specificity and Kinetic Analysis with Fatty Acid Metabolizing Enzymes

Fatty acid metabolizing enzymes, such as fatty acid synthases (FAS), elongases, and desaturases, often exhibit high substrate specificity. nih.gov The presence of a methyl branch can significantly alter how a fatty acid is recognized and processed. For instance, branched-chain fatty acids can be synthesized by FAS, but often at a lower turnover rate compared to their straight-chain counterparts. nih.govacs.org

The additional carboxyl group would also be a major determinant of enzyme recognition. Most enzymes in fatty acid metabolism are adapted to monocarboxylic acids. A dicarboxylic fatty acid might not fit into the active site of these enzymes or could be a poor substrate. nih.gov Conversely, specific enzymes exist for the metabolism of dicarboxylic acids, primarily within peroxisomes. nih.gov Therefore, this compound might be a substrate for a specific subset of enzymes that can accommodate both a branched chain and a second polar headgroup. Kinetic analysis would be necessary to determine the Michaelis constant (Km) and maximum velocity (Vmax) for any potential enzymatic conversions, but no such data is currently available for this compound.

Potential as Enzyme Activators or Inhibitors for Research Probes

Molecules that mimic natural substrates but cannot be fully processed are often enzyme inhibitors. nih.gov Given its unusual structure, this compound could act as a competitive or non-competitive inhibitor of various fatty acid metabolizing enzymes. For example, it might bind to the active site of fatty acid synthase but fail to be elongated due to the steric hindrance of the methyl group or the charge of the second carboxyl group, thereby blocking the enzyme's function. nih.gov

The structure-activity relationship for enzyme inhibition is highly specific. researchgate.netyoutube.com Without experimental screening, it is impossible to predict whether this compound would be an effective inhibitor or activator of any particular enzyme. If it were found to selectively modulate a specific enzyme, it could be a valuable research tool for studying metabolic pathways.

Association with Transport Proteins and Cellular Compartmentalization

The transport of fatty acids across cellular membranes is a critical process for their subsequent metabolism and cellular function. While direct studies on the transport of this compound are not extensively documented, its structure as a monocarboxylic acid suggests potential interactions with the monocarboxylate transporter (MCT) family of proteins. The MCT family, part of the larger SLC16 family of solute carriers, is responsible for the proton-linked transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane. These transporters, with their predicted 12 transmembrane helices, are crucial for cellular pH regulation and metabolic homeostasis.

Given that other modified fatty acids, such as the methionine hydroxy analogue DL-2-hydroxy-(4-methylthio)butanoic acid, are transported by MCT1, it is plausible that this compound could also be a substrate for one or more of the MCT isoforms. The transport process is often coupled with a proton gradient, and the activity of MCTs can be influenced by ancillary proteins like basigin or embigin, which are necessary for the correct translocation and activity of the transporters at the plasma membrane. The specific MCT isoform that might transport this compound and the kinetics of such transport would require further investigation.

Once inside the cell, the compartmentalization of this compound would likely follow that of other fatty acids. It could be directed towards mitochondria for β-oxidation, incorporated into the endoplasmic reticulum for the synthesis of complex lipids, or stored in lipid droplets. The specific intracellular fate would depend on the metabolic state of the cell and the presence of enzymes capable of recognizing and metabolizing this branched-chain dicarboxylic acid. The methyl branching and the additional carboxyl group may influence its recognition by acyl-CoA synthetases and subsequent metabolic channeling.

Integration into Complex Lipid Architectures (e.g., Phospholipids (B1166683), Glycolipids)

The unique structure of this compound, featuring both a methyl branch and a terminal carboxylic acid group, suggests that its incorporation into complex lipid architectures would significantly alter membrane properties. While direct evidence of phospholipids and glycolipids containing this compound is not prevalent in the literature, the incorporation of other dicarboxylic acids and methyl-branched fatty acids into these structures provides a basis for understanding its potential roles. For instance, novel phospholipids containing long-chain acyl groups and aliphatic dicarboxylic acid residues have been identified in bovine brain lipid extracts nih.gov. This indicates that dicarboxylic acids can be integrated into phospholipid structures.

The presence of the methyl group on the stearic acid backbone would likely influence the packing of the acyl chains within the lipid bilayer. Methyl-branched fatty acids are known to increase the fluidity of membranes by disrupting the tight packing of straight-chain fatty acids nih.govacs.org. This effect is dependent on the position of the methyl group along the acyl chain nih.gov. The introduction of a polar carboxyl group at the omega-end of the fatty acid would further modulate its behavior within the membrane, potentially altering its orientation and interaction with the aqueous environment and neighboring lipid headgroups.

Characterization of Lipidomics Profiles Containing this compound

Advanced analytical techniques are essential for the identification and quantification of novel lipid species within complex biological samples. A comprehensive lipidomics approach would be necessary to characterize profiles containing this compound. This would typically involve the extraction of total lipids from a biological sample, followed by separation and analysis using chromatographic and mass spectrometric methods.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of fatty acids, often after conversion to more volatile fatty acid methyl esters (FAMEs) nih.gov. This technique allows for the separation of different fatty acid isomers, including branched-chain fatty acids. For more complex lipids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This approach can separate different lipid classes (e.g., phospholipids, glycolipids) and provide structural information through fragmentation analysis.

Charge-switching derivatization strategies in combination with mass spectrometry have been developed to overcome the challenge of differentiating between isomeric branched-chain fatty acids and their straight-chain counterparts without the need for authentic standards nih.gov. These methods can help in the de novo assignment of branch points along the fatty acid chain.

A hypothetical lipidomics workflow to identify phospholipids containing this compound might involve:

Lipid Extraction: Using a standardized method like the Folch or Bligh-Dyer extraction.

Phospholipase C Hydrolysis: To cleave the headgroup and generate diacylglycerols (or modified diacylglycerols).

Derivatization: To enhance ionization and aid in structural elucidation by GC-MS or LC-MS/MS.

Mass Spectrometric Analysis: To identify the molecular species based on mass-to-charge ratio and fragmentation patterns.

The table below illustrates a potential format for presenting lipidomics data, showcasing hypothetical phospholipid species containing this compound (CMSA).

| Phospholipid Class | Acyl Chain 1 | Acyl Chain 2 (containing CMSA) | Identified Mass (m/z) | Relative Abundance (%) |

| Phosphatidylcholine | 16:0 (Palmitic acid) | 19:0-COOH (CMSA) | [Hypothetical Value] | [Hypothetical Value] |

| Phosphatidylethanolamine | 18:1 (Oleic acid) | 19:0-COOH (CMSA) | [Hypothetical Value] | [Hypothetical Value] |

| Phosphatidylserine | 18:0 (Stearic acid) | 19:0-COOH (CMSA) | [Hypothetical Value] | [Hypothetical Value] |

Influence on Lipid Raft Organization and Microdomain Formation

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids. These domains play crucial roles in signal transduction and membrane trafficking. The composition of fatty acyl chains in phospholipids and sphingolipids is a key determinant of lipid raft integrity and function.

The incorporation of this compound into membrane lipids would likely have a significant impact on lipid raft organization. Methyl-branched fatty acids are known to increase membrane fluidity and disrupt the ordered, liquid-ordered (lo) phase characteristic of lipid rafts nih.govacs.org. The kink in the acyl chain caused by the methyl group would create packing defects and lower the melting temperature of the lipid, thereby disordering the membrane.

This disruptive effect on ordered domains is similar to that observed for polyunsaturated fatty acids like docosahexaenoic acid (DHA), which can displace proteins from membrane rafts by altering the lipid composition nih.govdntb.gov.ua. The presence of this compound in the membrane could therefore lead to a decrease in the size and stability of lipid rafts, or a change in their protein and lipid composition.

The table below summarizes the expected effects of different fatty acid types on lipid raft properties, providing a framework for predicting the influence of this compound.

| Fatty Acid Feature | Effect on Acyl Chain Packing | Consequence for Lipid Raft Stability |

| Saturated, Straight-chain | Tight packing | Promotes raft formation and stability |

| Monounsaturated | Introduces a kink, looser packing | Can be accommodated, but may slightly decrease stability |

| Polyunsaturated | Multiple kinks, highly disordered | Disrupts raft formation, increases membrane fluidity |

| Methyl-branched | Steric hindrance, disrupts packing | Likely disrupts raft formation, increases fluidity |

Given these principles, the integration of this compound into the membrane would be expected to modulate the function of proteins that reside in or are recruited to lipid rafts. This could have downstream effects on various cellular processes that are dependent on the integrity of these microdomains. Further research using model membrane systems and advanced imaging techniques would be necessary to fully elucidate the specific effects of this compound on lipid raft organization and function.

Analytical Methodologies for Identification and Quantification in Academic Research

Advanced Mass Spectrometry Techniques for Structural Confirmation and Isomer Differentiation

Mass spectrometry (MS) is a cornerstone technique for the analysis of fatty acids and their derivatives due to its high sensitivity and ability to provide detailed structural information. rsc.org For a modified fatty acid like Carboxy-methylstearic acid, both high-resolution mass spectrometry and tandem mass spectrometry are indispensable.

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. pageplace.de This is typically achieved through collision-induced dissociation (CID), where the ion of interest collides with neutral gas molecules, causing it to break apart at its weakest bonds. pageplace.de

For this compound, the fragmentation pattern would be highly informative for determining the specific locations of the methyl group and the second carboxyl group along the C18 stearic acid backbone. The fragmentation of fatty acid carboxylate anions often involves charge-remote fragmentation (CRF), which provides clear cleavages along the alkyl chain. nih.gov The presence of a methyl branch would induce characteristic cleavages at the points adjacent to the branch, helping to pinpoint its position. Similarly, fragmentation can occur at the alpha-position relative to the carboxyl groups. youtube.comyoutube.com Analysis of the resulting m/z values of the fragments allows for the reconstruction of the molecule's structure, including the differentiation between isomers. researchgate.net

Table 1: Hypothetical MS/MS Fragmentation Data for an Isomer of this compound (e.g., 9-Carboxy-10-methylstearic acid) Assumed precursor ion [M-H]⁻

| Product Ion (m/z) | Proposed Fragment Structure/Loss | Structural Information Gained |

|---|---|---|

| [M-H - H₂O]⁻ | Loss of water | Indicates presence of a carboxyl group |

| [M-H - CO₂]⁻ | Loss of carbon dioxide (decarboxylation) | Confirms carboxyl group presence |

| Series of alkyl chain fragments | Cleavages along the hydrocarbon chain | Helps map the backbone structure |

| Specific diagnostic ions | Fragments resulting from cleavage at the C9-C10 bond | Pinpoints the location of the carboxy- and methyl- substitution |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This capability is critical for determining the elemental formula of an unknown compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions. For this compound (C₂₀H₃₈O₄), HRMS can unequivocally confirm its elemental composition and differentiate it from other compounds with similar integer masses, such as other modified fatty acids or lipids. nih.govresearchgate.net This is particularly important in complex biological samples where numerous compounds may be present.

Table 2: Accurate Mass Comparison for Elemental Formula Confirmation

| Compound | Elemental Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

|---|---|---|---|

| This compound | C₂₀H₃₈O₄ | 342 | 342.27701 |

| Example Isobar 1 | C₂₁H₄₂O₃ | 342 | 342.31339 |

| Example Isobar 2 | C₁₉H₃₄O₅ | 342 | 342.23552 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. nih.govaocs.org It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the determination of connectivity, positional isomerism, and stereochemistry.

In the ¹H-NMR spectrum, characteristic signals would appear for the protons of the terminal methyl group, the long chain of methylene (B1212753) (-(CH₂)n-) groups, the protons alpha to the two carboxyl groups, and the methine proton at the methyl-branched position. aocs.org The chemical shifts and splitting patterns (multiplicity) of these signals provide direct evidence of their chemical environment. magritek.comilps.org

In the ¹³C-NMR spectrum, distinct resonances would be observed for the two carboxyl carbons, the carbons of the alkyl chain, the terminal methyl carbon, and the carbon bearing the methyl branch. aocs.org The chemical shift of each carbon is highly sensitive to its local electronic environment, making ¹³C-NMR an excellent tool for identifying the positions of the substituents.

Table 3: Predicted Key ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Isomer Solvent: CDCl₃

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H) / Type (¹³C) |

|---|---|---|---|

| ¹H | -COOH | ~10-12 | Broad Singlet |

| ¹H | -CH- (alpha to -COOH) | ~2.2-2.5 | Multiplet |

| ¹H | -(CH₂)n- | ~1.2-1.4 | Multiplet |

| ¹H | -CH(CH₃)- | ~1.5-1.7 | Multiplet |

| ¹H | -CH₃ (terminal) | ~0.88 | Triplet |

| ¹H | -CH₃ (branch) | ~0.8-1.0 | Doublet |

| ¹³C | -COOH | ~175-185 | C=O |

| ¹³C | -CH- (alpha to -COOH) | ~30-35 | CH₂ |

| ¹³C | -(CH₂)n- | ~25-30 | CH₂ |

| ¹³C | -CH(CH₃)- | ~35-45 | CH |

| ¹³C | -CH₃ (terminal) | ~14 | CH₃ |

| ¹³C | -CH₃ (branch) | ~15-20 | CH₃ |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the precise connectivity of atoms within the molecule. For a complex structure like this compound, key 2D techniques include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically between protons on adjacent carbons (³J-coupling). magritek.com It would be used to "walk" along the fatty acid backbone, establishing the sequence of methylene groups and confirming the position of the methyl-branched methine proton by observing its correlation to neighboring protons. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. magritek.com It is invaluable for assigning the carbon signals in the ¹³C spectrum based on the more resolved ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. magritek.com HMBC is critical for confirming the exact placement of the methyl and carboxyl groups, as it can show a correlation from the methyl protons to the carbons in the main chain, or from protons alpha to one functional group to the carbon of another.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is the primary method for separating this compound from reaction mixtures, biological extracts, or isomeric side-products, as well as for assessing its purity. nih.gov The choice of technique depends on the volatility of the compound and the nature of the sample matrix.

Gas Chromatography (GC): GC provides high-resolution separation for volatile compounds. researchgate.net Due to the low volatility of dicarboxylic acids, this compound would require derivatization prior to analysis, typically by converting the carboxyl groups to more volatile esters, such as methyl esters (FAMEs). aocs.orgnih.gov The resulting dimethyl ester could then be separated based on its boiling point and interaction with the GC column's stationary phase. The retention time would be compared to standards for identification. GC is often coupled with mass spectrometry (GC-MS) for definitive peak identification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is well-suited for separating fatty acids. nih.gov this compound, with its two polar carboxyl groups, would be more polar than stearic acid and would therefore elute earlier. HPLC is particularly effective for separating positional and geometric isomers and can be performed without derivatization. nih.govnih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method often used for monitoring reaction progress and for preliminary purity assessment. Argentation TLC, where the stationary phase is impregnated with silver ions, is particularly useful for separating fatty acids based on the number and geometry of double bonds, though it would be less specific for positional isomers of a saturated compound like this compound. nih.gov

Table 4: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Sample Preparation | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation by volatility and interaction with stationary phase | Derivatization to volatile esters required | High resolution, excellent for complex mixtures, easily coupled to MS | Requires derivatization, not suitable for thermally labile compounds |

| High-Performance Liquid Chromatography (HPLC) | Separation by polarity | Can be analyzed directly or derivatized for detection | High versatility, excellent for isomer separation, non-destructive | Lower resolution than capillary GC for some applications |

| Thin-Layer Chromatography (TLC) | Separation by polarity on a planar surface | Minimal | Rapid, low cost, good for reaction monitoring | Primarily qualitative, lower resolution and sensitivity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a cornerstone technique for the analysis of fatty acids; however, due to the low volatility of carboxylic acids, a derivatization step is essential to convert this compound into a form amenable to gas chromatography. mdpi.com This process enhances volatility and improves chromatographic separation. mdpi.com

The most common derivatization method is esterification, which converts the carboxylic acid groups into their corresponding esters, typically methyl esters (Fatty Acid Methyl Esters - FAMEs). mdpi.comifremer.fr This is often achieved using reagents like boron trifluoride (BF3) in methanol (B129727) or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). mdpi.comnih.gov The BF3 method is noted for its complete methyl esterification of free fatty acids, making it suitable for quantitative analysis. nih.gov Once derivatized, the volatile methyl ester of this compound can be separated on a GC column and subsequently identified by mass spectrometry.

The mass spectrometer fragments the eluted molecules, producing a unique mass spectrum that serves as a chemical fingerprint. For FAMEs, the molecular ion peak is typically clear, and fragmentation patterns can help elucidate the structure, including the position of the methyl branch. ifremer.frresearchgate.net For complex structural determination, such as pinpointing the branch location, alternative derivatization reagents containing a nitrogen atom (e.g., picolinyl esters, N-acyl pyrrolidides, and DMOX derivatives) can be employed. ifremer.fr These derivatives direct fragmentation, providing more detailed structural information. ifremer.fr

Table 1: Comparison of Derivatization Reagents for GC-MS Analysis of Fatty Acids

| Derivatization Reagent | Derivative Formed | Key Advantages | Application Notes |

|---|---|---|---|

| Methanol with Acid Catalyst (e.g., BF3) | Fatty Acid Methyl Ester (FAME) | Routine, good volatility, extensive libraries for identification. ifremer.frnih.gov | Standard method for general fatty acid profiling. mdpi.com |

| Trimethyl Sulfonium Hydroxide (TMSH) | Fatty Acid Methyl Ester (FAME) | Rapid, can be automated for high-throughput analysis. mdpi.com | Pyrolytic conditions in the GC injection port induce methylation. mdpi.com |

| Picolinyl Esters / N-Acyl Pyrrolidides | Nitrogen-containing esters | Provides diagnostic ions for locating double bonds and branching. ifremer.fr | Powerful for detailed structural elucidation of unknown fatty acids. ifremer.fr |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Forms

Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative for analyzing this compound in its native or derivatized form, circumventing the need for high volatility. nih.gov While direct analysis is possible, derivatization is often employed to enhance retention on commonly used reversed-phase columns and to improve ionization efficiency for mass spectrometric detection. nih.govresearchgate.net

A widely adopted strategy involves derivatizing the carboxylic acid groups with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.govunimi.it This process, often facilitated by a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), attaches a tag that improves chromatographic behavior and significantly increases the response for mass spectrometric detection. nih.govunimi.it

The derivatized analyte is typically separated using a reversed-phase high-performance liquid chromatography (UHPLC) system, often with a C18 column. nih.gov The mobile phase usually consists of an aqueous component and an organic solvent like acetonitrile, both containing a modifier such as formic acid to improve peak shape. nih.govunimi.it The eluent is then introduced into a mass spectrometer, commonly a tandem mass spectrometer (MS/MS) like a triple quadrupole, which provides high sensitivity and selectivity for quantification. nih.gov

Table 2: Key Parameters in a Representative LC-MS/MS Method for Carboxylic Acid Analysis

| Parameter | Description | Example |

|---|---|---|

| Derivatization Reagent | 3-Nitrophenylhydrazine (3-NPH) with EDC and pyridine. nih.govunimi.it | Converts the carboxylic acid to a more readily detectable form. |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC). nih.gov | Provides rapid and efficient separation. |

| Stationary Phase | Reversed-phase C18 column. nih.gov | Separates compounds based on hydrophobicity. |

| Mobile Phase | Water and acetonitrile, both with 0.1% formic acid. nih.gov | A gradient elution is typically used to separate a range of analytes. |

| Ionization Source | Electrospray Ionization (ESI), often in negative or positive mode depending on the derivative. unimi.it | Generates ions from the eluted analyte for MS analysis. |

| Mass Analyzer | Tandem Mass Spectrometer (e.g., Triple Quadrupole or QTRAP). unimi.it | Allows for selective and sensitive detection using methods like Multiple Reaction Monitoring (MRM). |

Chiral Chromatography for Enantiomeric Separation

The presence of a methyl group on the stearic acid backbone creates a chiral center in this compound, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can have different biological activities, making their separation and quantification crucial. nih.gov

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most versatile and widely used method for resolving enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for separating chiral carboxylic acids. researchgate.net

The separation mechanism relies on the differential transient interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase—typically polar organic solvents like methanol, ethanol, or acetonitrile, sometimes with acidic or basic additives—is critical for achieving resolution. researchgate.net The composition of the mobile phase can significantly influence selectivity, and in some cases, even reverse the elution order of the enantiomers. researchgate.net

Table 3: Common Chiral Stationary Phases for Carboxylic Acid Separation

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Polysaccharide-based (Coated) | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated on a silica (B1680970) support. | Broad applicability for a wide range of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net |

| Polysaccharide-based (Immobilized) | Amylose or Cellulose derivatives covalently bonded to a silica support. | Offers greater solvent compatibility and robustness compared to coated phases. researchgate.net |

| Pirkle-type (Brush-type) | Small chiral molecules (e.g., D-phenylglycine) bonded to a support. | Operates based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

Spectroscopic and Fluorometric Assays for Functional Studies (e.g., Membrane Interactions, Protein Binding)

Beyond identification and quantification, understanding the functional roles of this compound involves studying its interactions with biological structures like cell membranes and proteins. Spectroscopic and fluorometric techniques are invaluable for this purpose.

For investigating membrane interactions , Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are powerful methods. mdpi.com ATR-FTIR can provide information on how this compound might insert into a model lipid bilayer by detecting changes in the vibrational frequencies of functional groups (e.g., phosphate (B84403) and carbonyl groups) of the lipids. mdpi.com This can help determine if the molecule interacts primarily with the polar head region or the hydrophobic acyl chains of the membrane. mdpi.com

To study protein binding , fluorometric titration is a widely used technique. nih.gov This method can determine the binding affinity of a compound for a protein, such as human serum albumin (HSA). A common approach is a competitive displacement assay, where a fluorescent probe known to bind to a specific site on the protein is used. nih.gov The addition of this compound would compete with the probe for the binding site; if it binds, it will displace the probe, leading to a measurable change (typically a decrease) in fluorescence intensity. nih.gov From this data, inhibition constants (Ki) and dissociation constants (Kd) can be calculated to quantify the binding affinity. nih.gov Additionally, changes in the intrinsic tryptophan fluorescence of a protein upon binding of a ligand like this compound can indicate conformational changes associated with the interaction. nih.gov

Table 4: Spectroscopic Techniques for Functional Studies

| Technique | Application | Principle | Information Gained |

|---|---|---|---|

| ATR-FTIR Spectroscopy | Membrane Interactions | Measures the infrared absorption of a sample in contact with an internal reflection element, revealing vibrational modes of functional groups. mdpi.com | Identifies which parts of a lipid molecule (polar head vs. acyl chains) interact with the analyte. mdpi.com |

| Differential Scanning Calorimetry (DSC) | Membrane Interactions | Measures the heat difference between a sample and a reference as a function of temperature, detecting changes in phase transition temperature. mdpi.com | Determines how the analyte affects the stability and fluidity of a lipid membrane. |

| Fluorometric Titration (Probe Displacement) | Protein Binding | A fluorescent probe is displaced from its protein binding site by a competitive ligand, causing a change in fluorescence. nih.gov | Quantifies binding affinity (Ki, Kd) of the analyte to a specific protein site. nih.gov |

| Intrinsic Tryptophan Fluorescence | Protein Binding | Measures changes in the fluorescence of a protein's native tryptophan residues upon ligand binding. nih.gov | Detects protein conformational changes induced by the binding event. nih.gov |

Emerging Research Directions and Future Perspectives on Carboxy Methylstearic Acid Analogues

Development of Carboxy-Methylstearic Acid as Chemical Probes for Lipid Biology

The study of lipid biology is often challenging due to the dynamic and complex nature of lipid interactions and metabolism. Chemical probes derived from fatty acids are powerful tools for profiling discrete protein families and visualizing lipid-associated processes in living cells. nih.govresearchgate.net Analogues of this compound are emerging as valuable scaffolds for creating such probes.

The design of these probes often involves incorporating a reporter group, such as an alkyne or azide (B81097), onto the fatty acid backbone. These "clickable" handles allow for the subsequent attachment of fluorophores or biotin (B1667282) tags via bio-orthogonal chemistry, enabling visualization and enrichment of proteins that interact with the fatty acid probe. researchgate.netnih.gov The carboxylic acid group of a this compound analogue can serve as a key interaction point with proteins, while the methyl group's position can be varied to fine-tune the probe's specificity and metabolic processing.

Key Research Findings:

Activity-Based Protein Profiling (ABPP): Fatty acid probes equipped with a reactive electrophile can covalently label the active sites of lipid-metabolizing enzymes, providing a snapshot of their activity in a complex biological sample. nih.gov

Metabolic Labeling: Cells can metabolically incorporate fatty acid analogues into more complex lipids. Probes based on this compound could be used to trace the pathways of specific fatty acid types and identify proteins involved in their transport and modification. researchgate.net

Mapping Protein-Lipid Interactions: By adding a photoreactive group to the fatty acid structure, researchers can capture and identify both stable and transient protein-lipid interactions within the cellular environment upon UV irradiation. nih.govresearchgate.net

Below is a table summarizing potential modifications to a this compound backbone to create functional chemical probes.

| Probe Type | Modification on this compound Backbone | Application | Principle |

| Metabolic Probe | Addition of a terminal alkyne or azide group | Tracking lipid metabolism and modification | Bio-orthogonal "click" chemistry with fluorescent or affinity tags. nih.gov |

| Activity-Based Probe | Incorporation of a fluorophosphonate or acyloxymethylketone warhead | Profiling enzyme activity | Covalent modification of active site serine, cysteine, or threonine residues. nih.gov |

| Photo-affinity Probe | Addition of a diazirine or benzophenone (B1666685) group | Identifying protein binding partners | UV-induced covalent cross-linking to interacting proteins. nih.gov |

Application in Synthetic Biology for Engineered Microbial Factories (e.g., Tailored Lipid Production)

Synthetic biology and metabolic engineering offer pathways to sustainably produce high-value chemicals and biofuels from simple feedstocks using microbial cell factories. mdpi.comfrontiersin.org Engineered yeasts, such as Saccharomyces cerevisiae, and bacteria, like Escherichia coli, can be reprogrammed to synthesize non-native or "unusual" lipids, including tailored molecules like this compound analogues. nih.govnih.gov

The production of these specialized fatty acids involves the strategic overexpression of key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACC1), and the introduction of novel enzymes to perform specific modifications. nih.gov Carboxylases, for instance, are crucial enzymes that can be harnessed in synthetic pathways to fix carbon dioxide and create novel carboxylic acids. nih.gov Engineering microbial factories to produce this compound would involve introducing specific methyltransferases and potentially tailoring the fatty acid synthase complex itself.

Detailed Research Efforts:

Enhancing Precursor Supply: A primary strategy is to engineer microbes to accumulate high levels of acetyl-CoA and malonyl-CoA, the fundamental building blocks for fatty acid synthesis. nih.gov

Introducing Novel Modifying Enzymes: Genes from various organisms that encode for enzymes capable of methylation, carboxylation, or other modifications can be introduced into the microbial host to generate desired fatty acid structures.

Optimizing Host Strains: Challenges such as product cytotoxicity and slow growth rates are addressed by developing more robust microbial strains through genome editing tools like CRISPR. mdpi.comnih.gov

The table below outlines key considerations for engineering a microbial host for the production of a tailored fatty acid like this compound.

| Engineering Strategy | Target Pathway/Component | Desired Outcome |

| Precursor Engineering | Glycolysis, Acetyl-CoA synthesis | Increased flux towards fatty acid precursors. nih.gov |

| Fatty Acid Synthesis | Overexpression of Acetyl-CoA Carboxylase (ACC1) and Fatty Acid Synthase (FAS) | Higher overall production of fatty acid backbones. |

| Product Tailoring | Introduction of specific Methyltransferase and Carboxylase enzymes | Conversion of standard fatty acids into the desired carboxy-methylated form. nih.gov |

| Host Optimization | Deletion of competing pathways (e.g., degradation), enhancing product tolerance | Increased final titer and yield of the target molecule. nih.gov |

Computational Chemistry and Molecular Dynamics Simulations of this compound Systems

Computational chemistry and molecular dynamics (MD) simulations provide powerful, atom-level insights into the behavior of molecules, which is often difficult to achieve through experimental methods alone. researchgate.net These techniques are increasingly used to study the structural and dynamic properties of fatty acids and their interactions with other molecules, such as proteins and lipid membranes. nih.govnih.gov

For this compound, MD simulations can predict how the presence and position of the methyl group affect the fatty acid's conformation, flexibility, and packing within a lipid bilayer. nih.gov Quantum mechanical (QM) calculations can be used to investigate the conformational equilibrium of the carboxylic acid headgroup, which is crucial for its interactions with binding partners. chemrxiv.org Such simulations can help rationalize experimental findings and guide the design of new fatty acid analogues with specific properties. acs.org

Key Research Findings from Simulations of Fatty Acids:

Membrane Interactions: Simulations have revealed how lipid chain length and saturation affect the order, thickness, and fluidity of cell membranes. nih.gov A methyl group on the stearic acid chain would be expected to introduce a local disordering effect.

Protein Binding: MD simulations have elucidated the specific binding poses of fatty acids within protein pockets, highlighting the crucial role of hydrogen bonds involving the carboxyl headgroup and hydrophobic interactions along the alkyl tail. youtube.comnih.gov

Conformational Preferences: Studies have shown that while the syn conformation of the carboxylic acid group is generally preferred, the anti state can also be present in solution, which has implications for receptor binding and molecular recognition. chemrxiv.org

| Simulation Technique | System Studied | Key Insights Gained |

| All-Atom Molecular Dynamics (MD) | Fatty acid in a lipid bilayer | Effect of chain modifications on membrane fluidity, thickness, and lipid packing. nih.gov |

| Coarse-Grained (CG) MD | Large-scale membrane systems or extraction processes | Long-timescale phenomena like lipid flip-flop and phase separation. acs.org |

| Quantum Mechanics (QM) | Isolated fatty acid or its binding site | Accurate energetics of different molecular conformations and reaction mechanisms. chemrxiv.org |

| Hybrid QM/MM | Enzyme active site with fatty acid substrate | Detailed electronic effects during enzymatic reactions within a protein environment. researchgate.net |

Interdisciplinary Approaches in Bio-inspired Materials Science Utilizing Modified Fatty Acids

Bio-inspired materials science seeks to mimic the elegant and efficient strategies found in nature to create novel materials with advanced properties. americanscientist.orgecampus.com Fatty acids, with their amphiphilic nature and ability to self-assemble, are attractive building blocks for creating such materials. rsc.org The specific structure of this compound, with its defined headgroup and a kink-inducing methyl group, could be exploited to control the formation of micelles, vesicles, or surface films.

Researchers have found that insoluble fatty acids can act as effective biomimetic agents to direct the growth of other materials, such as metal-organic frameworks (MOFs), into precise patterns. semanticscholar.orgresearchgate.net By modifying the fatty acid structure, it is possible to tune the properties of the resulting materials. For example, modified fatty acids can be used as monomers to create novel bio-based polymers and rubbers through reactions like Michael addition, offering sustainable alternatives to petroleum-derived products. mdpi.com

Examples of Research in Bio-inspired Materials:

Controlled Self-Assembly: The balance between the hydrophilic carboxylic acid head and the hydrophobic tail dictates how fatty acids assemble in water. The methyl group in this compound would influence the curvature of the resulting aggregates.

Biomimetic Templating: Patterns of fatty acids on a surface can serve as templates for the controlled deposition and crystallization of inorganic or organic materials, a process inspired by biomineralization. semanticscholar.org

Development of Functional Polymers: The carboxylic acid group can be used as a handle for polymerization, allowing for the incorporation of fatty acids into larger polymer backbones to create materials with tailored thermal and mechanical properties. mdpi.com

Q & A

Q. What minimal dataset details are required to replicate this compound experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.